4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an alpha-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.
Formation of the Isoxazole Ring: The isoxazole ring is typically synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the previously synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-9-12(21-18-10)5-6-16-14(20)13-11(2)17-15(22-13)19-7-3-4-8-19/h3-4,7-9H,5-6H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIJNJLXKACUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(N=C(S2)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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